molecular formula C23H24FN5O2S B2645969 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-33-8

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2645969
Numéro CAS: 851810-33-8
Poids moléculaire: 453.54
Clé InChI: IGHZGQSWFFHLER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for the requested compound is not provided in the available resources.

Applications De Recherche Scientifique

Receptor Binding and Imaging Applications

  • 5-HT(1A) Receptor Occupancy for Anxiety and Mood Disorders Treatment:

    • A study demonstrated the in vivo occupancy of the human brain's 5-HT(1A) receptor by a novel, selective antagonist (DU 125530). This compound showed potential applications in treating anxiety and mood disorders, assessed through positron emission tomography (PET) and receptor occupancy in healthy male volunteers. The study indicated the compound's tolerability and dose-dependent occupancy, suggesting its therapeutic relevance (Rabiner et al., 2002).
  • Imaging and Metabolism of ErbB/VEGF Receptor Inhibitors:

    • Research on (3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514), an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, detailed its metabolism and disposition. The study involved oral administration to humans and examined the compound's absorption, metabolism, and excretion, providing insights into its pharmacokinetic profile and potential as a treatment for certain cancers (Christopher et al., 2010).
  • 5-HT1A Receptor Effects on Patients with Schizophrenia:

    • A study investigated the impact of various antipsychotic drugs on the 5-HT1A serotoninergic system in schizophrenic patients. It utilized a PET study with a specific ligand to assess the binding potential and found significant modifications in specific brain regions, possibly reflecting either the pathophysiology of schizophrenia or the effects of medication (Lerond et al., 2013).

Mécanisme D'action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propriétés

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-7-9-17(31-2)10-8-16)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZGQSWFFHLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.